![molecular formula C21H21FN2O3S B2750182 N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide CAS No. 923157-04-4](/img/structure/B2750182.png)
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocyclic compound), a fluorophenyl group, a methoxyphenoxy group, and an acetamide group . These functional groups could potentially give the compound a variety of interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, fluorophenyl group, methoxyphenoxy group, and acetamide group would all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially make the compound more lipophilic, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
Cardiovascular Applications
Indole-based molecules have been linked to cardiovascular health. Exploring our compound’s effects on blood vessels, heart function, or lipid metabolism may yield interesting findings.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound acts as a triple-acting agonist for PPARα, PPARγ, and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to changes in gene expression .
Biochemical Pathways
Upon activation, PPARs regulate several biochemical pathways. These include lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis. The activation of these receptors by the compound can lead to changes in these pathways, potentially leading to therapeutic effects .
Result of Action
The activation of PPARs by the compound can lead to various molecular and cellular effects. These may include changes in lipid and glucose metabolism, reduced inflammation, and effects on cell growth and differentiation. The specific effects would depend on the cell type and the specific PPARs activated .
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-6-5-7-16(22)12-15)10-11-23-20(25)13-27-18-9-4-3-8-17(18)26-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRQVDKCPCDIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

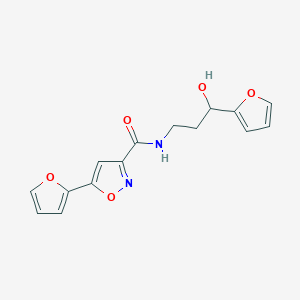
![tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2750101.png)

![1-Oxaspiro[4.7]dodecan-2-ylmethanol](/img/structure/B2750103.png)
![N-Ethyl-N-[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2750106.png)
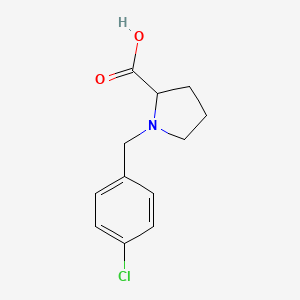
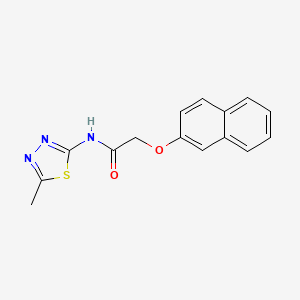
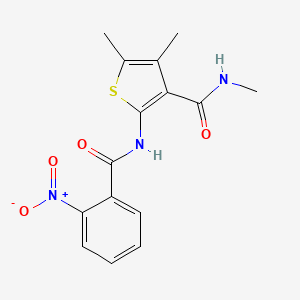
![(2,4-Dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2750112.png)
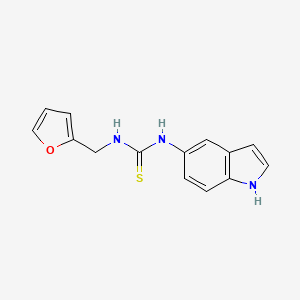
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2750116.png)
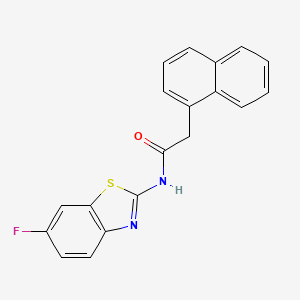
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2750120.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2750121.png)